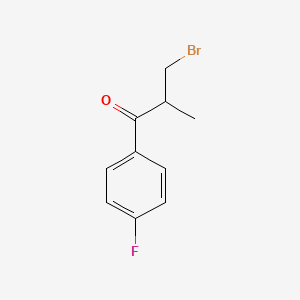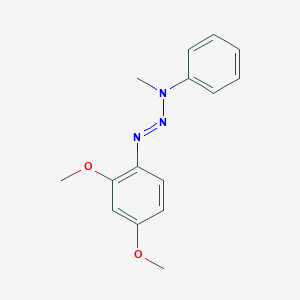
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene is an organic compound belonging to the class of triazene derivatives. This compound is characterized by the presence of a triazene group, which is a functional group consisting of a diazo group attached to an amine. The compound’s structure includes a 2,4-dimethoxyphenyl group and a phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene typically involves the reaction of 2,4-dimethoxyaniline with diazomethane in the presence of a catalyst. The reaction proceeds through the formation of a diazonium salt intermediate, which then reacts with the aniline derivative to form the triazene compound. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt and using an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted triazene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other triazene derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amine compounds in vivo.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene involves its interaction with biological molecules through the triazene group. The compound can undergo metabolic activation to release reactive intermediates, which can then interact with cellular targets such as DNA, proteins, and enzymes. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-1-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-2-ene
- (1E)-1-(2,4-Dimethoxyphenyl)-3-methyl-3-phenyltriaz-3-ene
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group enhances its stability and reactivity compared to other triazene derivatives. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
59528-20-0 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)diazenyl]-N-methylaniline |
InChI |
InChI=1S/C15H17N3O2/c1-18(12-7-5-4-6-8-12)17-16-14-10-9-13(19-2)11-15(14)20-3/h4-11H,1-3H3 |
Clé InChI |
CJSOKXFPEZUBBH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)N=NC2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
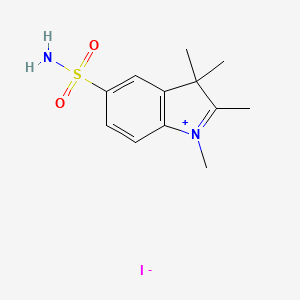

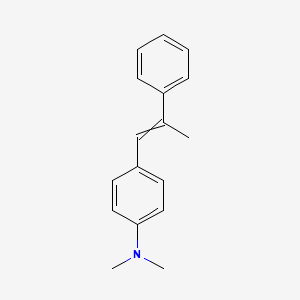
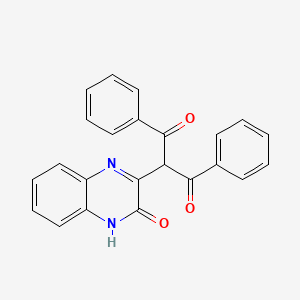
![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)
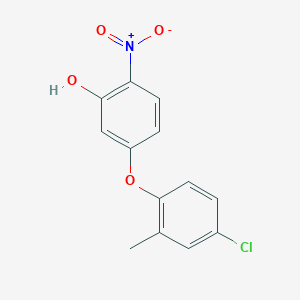
![N'-[(2-Fluorophenyl)methyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14598765.png)
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
![2-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14598769.png)
